molecular formula C8H9N5O2 B8435055 7-[(Methoxycarbonyl)methyl]adenine

7-[(Methoxycarbonyl)methyl]adenine

Cat. No. B8435055
M. Wt: 207.19 g/mol
InChI Key: UPXBUCAQRVJWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825348B2

Procedure details

To a stirred solution containing 16 (0.207 g, 0.999 mmol) and water (0.50 mL) in THF (12 mL) was added NaBH4 (0.38 g, 10.0 mmol). After stirring for 4 h at 25° C., the reaction mixture was neutralized to pH=7.0 by use of 10% HCl aqueous solution. Solvent was evaporated under reduced pressure and the residue was purified by column chromatography (EtOAc/hexanes=9:1) to give 18 (0.10 g, 0.55 mmol) in 55% yield: mp 132-133° C.; Rf(hexanes/EtOAc=1:2) 0.09; UV (EtOH) λmax 265 (ε 14,110); 1H NMR (CD3OD) δ 3.68 (t, J=5.9 Hz, 2 H, CH2O), 3.66 (t, J=5.9 Hz, 2 H, CH2N), 8.34 (s, 1 H, HC2), 8.68 (s, 1 H, HC8); MS m/z 179 (M+). Anal (C7H9N5O) C, H, N; calcd (%): 46.92, 5.06, 39.08; found (%): 47.01, 5.12, 39.11.
Name
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][N:6]1[C:14]2[C:9](=[N:10][CH:11]=[N:12][C:13]=2[NH2:15])[N:8]=[CH:7]1)=O.O.[BH4-].[Na+].Cl>C1COCC1>[OH:2][CH2:3][CH2:5][N:6]1[C:14]2[C:9](=[N:10][CH:11]=[N:12][C:13]=2[NH2:15])[N:8]=[CH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.207 g
Type
reactant
Smiles
COC(=O)CN1C=NC2=NC=NC(=C12)N
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (EtOAc/hexanes=9:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCN1C=NC2=NC=NC(=C12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.